molecular formula C9H9FN2O B15337522 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone

1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone

Cat. No.: B15337522
M. Wt: 180.18 g/mol
InChI Key: OENVCFPDWIFOLB-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making this compound valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-pyridinyl)ethanone
  • 2-Fluoropyridine
  • 3-Fluoropyridine

Comparison: 1-(5-Fluoro-2-pyridyl)-2-pyrrolidinone is unique due to its pyrrolidinone moiety, which imparts additional stability and reactivity compared to simpler fluoropyridines. This makes it particularly valuable in applications requiring specific electronic and steric properties .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9FN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

OENVCFPDWIFOLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)F

Origin of Product

United States

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